Calcein (mixture of isomers)

Description

Historical Context and Evolution of its Research Utility

Initially known as fluorexon, Calcein (B42510) was traditionally used as a complexometric indicator for the titration of calcium ions with EDTA and for the fluorometric determination of calcium. wikipedia.orgsyronoptics.com Its fluorescence is strongly influenced by the presence of metal ions. While its direct sensitivity to calcium and magnesium ions is most effective at a strongly alkaline pH, which limits its utility for measuring these ions within cells, its fluorescence is significantly quenched by other metal ions like cobalt, nickel, copper, iron, and manganese at physiological pH. wikipedia.orgdojindo.com

A pivotal development in expanding Calcein's utility was the synthesis of its acetoxymethyl (AM) ester derivative, Calcein AM. wikipedia.orgbiocompare.com This non-fluorescent, hydrophobic compound can readily permeate the membranes of living cells. rndsystems.comapexbt.com Once inside a viable cell, intracellular esterases cleave the AM groups, converting the molecule back into the highly fluorescent, polar, and membrane-impermeant Calcein. gbiosciences.comnih.gov This mechanism effectively traps the fluorescent dye within live cells, providing a robust method for assessing cell viability and membrane integrity. gbiosciences.comabcam.com This evolution from a simple metal indicator to a sophisticated tool for live-cell analysis marked a significant expansion of its research applications.

Significance as a Research Tool in Chemical and Biological Sciences

The significance of Calcein in modern research is multifaceted. In chemistry, it continues to be relevant for the detection of metal ions. dojindo.comcore.ac.uk Its fluorescence quenching properties are exploited to detect the opening of the mitochondrial permeability transition pore and to measure changes in cell volume. wikipedia.org

In the biological sciences, Calcein, particularly in its AM form, is a cornerstone for a multitude of assays. abcam.comchemimpex.com It is widely used to discriminate between live and dead cells, a fundamental requirement in fields such as toxicology, pharmacology, and clinical research. abcam.com Its application extends to more complex studies, including drug discovery and cytotoxicity testing, where it helps assess the effects of new pharmaceutical compounds on cell populations. syronoptics.comabcam.com Furthermore, Calcein is instrumental in studying multidrug resistance in cancer cells by monitoring the activity of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP1). wikipedia.orgapexbt.com

Overview of Major Academic Research Domains Utilizing Calcein

The versatility of Calcein has led to its adoption in a diverse range of academic research domains. These include:

Cell Biology: Researchers in this field use Calcein for a variety of applications, including cell viability and cytotoxicity assays, apoptosis studies, cell migration, and tracing. wikipedia.orgnih.govabcam.com It is also used to study gap junctions and endocytosis. wikipedia.org

Pharmacology and Drug Discovery: Calcein AM assays are crucial for screening the cytotoxic effects of new drug candidates and for studying drug-drug interactions, particularly those involving ABC transporters. wikipedia.orgabcam.com

Biomineralization and Marine Biology: Calcein is used to mark newly formed calcium carbonate structures in living organisms. alr-journal.orgfrontiersin.org This allows scientists to study growth rates and mineralization processes in a variety of marine organisms, including corals, mollusks, and fish. abcam.comalr-journal.orgoup.com

Environmental Science: The fluorescent properties of Calcein are utilized to track pollutants and detect heavy metal ions in water, contributing to environmental monitoring and water quality assessment. core.ac.ukchemimpex.com

Biotechnology and Nanotechnology: Calcein is employed in the development of biosensors and to study the release and distribution of therapeutic agents from drug delivery systems like liposomes. syronoptics.comchemimpex.commedchemexpress.com

The following tables provide a summary of the key properties and research applications of Calcein and its derivatives.

| Property | Description | References |

| Common Name | Calcein (mixture of isomers) | chemimpex.commedchemexpress.com |

| Synonyms | Fluorexon, Bis[N,N-bis(carboxymethyl)aminomethyl]fluorescein | wikipedia.orgdojindo.comchemimpex.com |

| Molecular Formula | C30H26N2O13 | wikipedia.orgchemimpex.com |

| Appearance | Orange to brown crystalline powder | wikipedia.orgchemimpex.com |

| Fluorescence | Emits green fluorescence | syronoptics.comabcam.com |

| Excitation/Emission Maxima | ~495 nm / ~515 nm | wikipedia.orgbiocompare.com |

| Research Application | Description | Key Calcein Form Used | References |

| Cell Viability and Cytotoxicity Assays | Distinguishes live from dead cells based on esterase activity and membrane integrity. | Calcein AM | syronoptics.comrndsystems.comabcam.com |

| Metal Ion Detection | Used as a complexometric or fluorometric indicator for ions like Ca2+, Mg2+, Co2+, Ni2+, Cu2+, Fe3+, and Mn2+. | Calcein | wikipedia.orgdojindo.com |

| Multidrug Resistance (MDR) Studies | Measures the activity of efflux pumps like P-glycoprotein (MDR1) and MRP1. | Calcein AM | wikipedia.orgabcam.com |

| Biomineralization Studies | Marks newly deposited calcium carbonate in shells, bones, and other calcified structures. | Calcein | alr-journal.orgfrontiersin.orgoup.com |

| Drug Delivery Research | Used as a model drug to study the release kinetics from delivery vehicles like liposomes. | Calcein | syronoptics.commedchemexpress.com |

| Environmental Monitoring | Detects heavy metal ions in water samples. | Calcein | core.ac.ukchemimpex.com |

| Cellular Processes | Used for cell tracing, and to study endocytosis, cell migration, and gap junctions. | Calcein, Calcein AM | wikipedia.org |

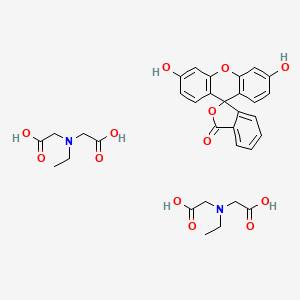

Structure

2D Structure

Properties

Molecular Formula |

C32H34N2O13 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

bis(2-[carboxymethyl(ethyl)amino]acetic acid);3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

FNXQHNHHHBGANT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Molecular and Spectroscopic Principles of Calcein Functionality

Fluorescence Characteristics and Mechanisms

Intrinsic Fluorescence Properties

Calcein (B42510) exhibits intrinsic fluorescence, characterized by its excitation and emission spectra. The typical excitation and emission maxima for Calcein are approximately 495 nm and 515 nm, respectively. wikipedia.org Different sources may report slight variations in these values, such as an excitation peak at 494 nm and an emission peak at 517 nm, or excitation at 494 nm and emission at 514 nm. abcam.comaatbio.com In some applications, excitation at 470 nm with emission at 509 nm (at pH 7.4) has also been noted. sigmaaldrich.com The non-fluorescent precursor, Calcein AM (acetoxymethyl ester), can be converted into the highly fluorescent Calcein by intracellular esterases, a process that is fundamental to its use in cell viability assays. abcam.comaatbio.comrevvity.com

Table 1: Excitation and Emission Wavelengths of Calcein

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |

|---|---|---|

| 495 | 515 | wikipedia.org |

| 494 | 517 | abcam.com |

| 501 | 521 | aatbio.com |

| 494 | 514 | aatbio.com |

| 470 | 509 (pH 7.4) | sigmaaldrich.com |

Calcium-Dependent Fluorescence Modulation

Calcein is a calcium-dependent fluorescent molecule. medchemexpress.comscbt.com Its fluorescence is significantly enhanced upon binding with calcium ions. aatbio.comscbt.com This property arises from the effective chelation of Ca²⁺ by the carboxylate groups within the Calcein molecule, leading to the formation of a stable calcium-calcein complex. scbt.com This complex exhibits enhanced stability and distinct photophysical behavior, making Calcein a responsive indicator for changes in calcium concentration. scbt.com Traditionally, this characteristic has been exploited for the fluorometric determination of calcium and in complexometric titrations of calcium ions with EDTA. wikipedia.orgsigmaaldrich.com However, its direct use as a Ca²⁺ indicator in cellular contexts is limited because its fluorescence is only sensitive to these ions at a strongly alkaline pH. wikipedia.org

Metal Ion-Induced Fluorescence Quenching Mechanisms

The fluorescence of Calcein is significantly quenched by various transition metal ions. wikipedia.orginterchim.frnih.gov This quenching effect is a key aspect of its functionality in certain applications. The fluorescence is strongly quenched by cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺), and to a noticeable degree by ferric iron (Fe³⁺) and manganese (Mn²⁺) at physiological pH. wikipedia.org The quenching by iron is particularly noteworthy. Studies have shown that Calcein can act as a turn-off fluorescent probe for iron ions, with its fluorescence decreasing upon binding. researchgate.net The mechanism behind this quenching by Fe²⁺ involves the formation of a stable associate between two Calcein molecules and one iron ion. researchgate.net This complex formation leads to the creation of additional low-lying electronic states, where transitions to the ground state are forbidden, thus extinguishing the fluorescence. researchgate.net The interaction with Fe³⁺ is also significant, with Calcein being a good chemosensor for this ion. nih.gov The chelation of Fe³⁺ involves one of Calcein's aminodiacetic arms and a phenol (B47542) group, resulting in an 85% quenching of fluorescence. nih.gov In contrast, chelation with Fe²⁺ only quenches the fluorescence by about 20%. nih.gov

Table 2: Metal Ions Affecting Calcein Fluorescence

| Metal Ion | Effect on Fluorescence | Source(s) |

|---|---|---|

| Co²⁺ | Strong Quenching | wikipedia.orginterchim.fr |

| Ni²⁺ | Strong Quenching | wikipedia.orginterchim.fr |

| Cu²⁺ | Strong Quenching | wikipedia.orginterchim.fr |

| Fe³⁺ | Appreciable Quenching | wikipedia.orginterchim.frnih.gov |

| Mn²⁺ | Appreciable Quenching | wikipedia.orginterchim.fr |

pH Influence on Fluorescence Spectrum

The fluorescence of Calcein is notably stable across a wide pH range. It is largely independent of pH in the range of 6.5 to 12. interchim.frbiotium.com However, at lower pH values, the fluorescence of Calcein decreases. interchim.fr For instance, the fluorescence of Calcein Green reaches its maximum between pH 6.5 and 8.5 and diminishes at higher pH levels, becoming negligible at pH 12 and above. rasayanjournal.co.in In contrast, a derivative, Seminaphthofluorescein (SNAFL)-calcein, has been developed as a pH indicator with a pKa of approximately 7.0, and its useful pH range for measurements is between 6.2 and 7.8. nih.gov

Photostability and Photophysical Behaviors

Calcein is recognized as a photostable fluorescent dye. revvity.combiospace.comtargetmol.com This stability makes it suitable for long-term cell tracing and imaging experiments. syronoptics.com However, like all fluorophores, it is susceptible to photobleaching with prolonged exposure to light, which can reduce the duration of observable staining. syronoptics.commdpi.com

At high concentrations, Calcein exhibits self-quenching behavior. wikipedia.orgnih.gov This phenomenon, where the fluorescence intensity decreases as the concentration of the fluorophore increases, has been observed to begin at concentrations as low as 10 µM. nih.gov The quenching of Calcein shows a linear dependency on concentration, which is consistent with a collisional quenching mechanism. nih.gov This self-quenching property is utilized in assays to measure cell volume changes, as cell shrinkage leads to an increase in intracellular Calcein concentration and subsequent fluorescence quenching. nih.gov

Chelation Chemistry and Metal Ion Complexation

Calcein is a polyanionic derivative of fluorescein (B123965), and its structure includes two iminodiacetate (B1231623) groups that are responsible for its chelating properties. interchim.frresearchgate.netiastate.edu These groups allow Calcein to form stable complexes with various metal ions. scbt.comresearchgate.net

The chelation of calcium ions is a primary feature, leading to a significant increase in fluorescence. scbt.com The molecule's carboxylate groups effectively bind Ca²⁺, forming a stable complex. scbt.com

The complexation with iron ions is also a well-studied aspect. Calcein can form a 1:1 complex with Fe³⁺, involving one of the iminodiacetic arms and a phenolic group, with a high stability constant. nih.gov It can also form a (Fe³⁺)₂CA complex. nih.gov Research on the kinetics of iron complexation has shown that the formation of the Fe(II)-calcein complex is rapid. researchgate.netnih.gov However, this interaction can also lead to the catalytic oxidative degradation of Calcein, particularly in the presence of hydrogen peroxide and reducing agents. nih.gov

Beyond calcium and iron, Calcein can form complexes with a range of other metal ions, including Al³⁺, Ba²⁺, Cu²⁺, Mg²⁺, Hg²⁺, and Zn²⁺, particularly under basic conditions. interchim.fr The formation of these complexes can either enhance or quench fluorescence depending on the specific ion and the conditions. For example, Al³⁺ forms a fluorescent complex with Calcein at acidic pH. thermofisher.com The ability of Calcein to form complexes with various metal ions makes it a versatile tool in analytical chemistry for their determination. interchim.frrasayanjournal.co.in

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Al³⁺ |

| Aluminum |

| Ba²⁺ |

| BCECF, AM |

| Ca²⁺ |

| Calcein |

| Calcein AM |

| Calcein Green |

| Calcium |

| Carboxy-fluorescein diacetate |

| Cd(II) |

| Co²⁺ |

| Cobalt |

| Copper |

| Cu²⁺ |

| EDTA |

| Fe(II) |

| Fe(III) |

| Fe²⁺ |

| Fe³⁺ |

| Fluorescein |

| Fura-2 |

| Furaptra |

| Hg²⁺ |

| Indo-1 |

| Iron |

| Magnesium |

| Manganese |

| Mg²⁺ |

| Mn²⁺ |

| Ni²⁺ |

| Nickel |

| Propidium iodide |

| Seminaphthofluorescein (SNAFL)-calcein |

| Ti³⁺ |

| Xylenol Orange |

| Zn²⁺ |

Coordination Chemistry of Divalent and Trivalent Cations

Calcein's core structure features two iminodiacetate groups and a xanthene fluorophore, which together bestow upon it significant chelating capabilities. These groups provide multiple donor atoms—specifically, nitrogen and oxygen—that can coordinate with metal cations. The interaction of calcein with metal ions is a cornerstone of its application as a fluorescent indicator.

The coordination of calcein with metal ions, particularly divalent (M²⁺) and trivalent (M³⁺) cations, leads to significant changes in its fluorescence properties. wikipedia.org Generally, the binding of paramagnetic metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺ results in the quenching of calcein's fluorescence at physiological pH. wikipedia.org This phenomenon is the basis for its use in detecting these ions.

The stoichiometry of calcein-metal complexes can vary. For instance, with iron(III), calcein can form a (Fe³⁺)₂CA complex, indicating that one calcein molecule can bind two ferric ions. nih.gov The initial chelation of a ferric ion involves one of the aminodiacetic arms and a phenol group. nih.gov The geometry of these complexes is influenced by the coordination preferences of the specific metal ion. For example, Fe³⁺ typically prefers octahedral or distorted octahedral geometries. nih.gov

In contrast to paramagnetic ions, the binding of certain other cations can have different effects. For example, Al³⁺ forms a fluorescent complex with calcein at acidic pH. thermofisher.com The coordination environment provided by calcein stabilizes the bound metal ion. In the case of Fe³⁺, the resulting complex is highly stabilized, as indicated by its low reduction potential. nih.gov

Thermodynamics and Kinetics of Metal Ion Binding

The interaction between calcein and metal ions is governed by thermodynamic and kinetic principles. The stability of the resulting metal-calcein complexes is quantified by stability constants (log β), which provide a measure of the strength of the interaction. wikipedia.org

Theoretical approaches, such as using a thermodynamic cycle combined with Density Functional Theory (DFT), have been employed to predict the stability constants of metal complexes with calcein-related compounds like Calcein Blue. For instance, the predicted log β for the Cu²⁺ complex with Calcein Blue is 13.33, which is in good agreement with the experimental value of 14.27. scispace.comresearchgate.netresearchgate.netgrafiati.com These computational methods are valuable for designing fluorescent sensors with specific metal ion selectivity. scispace.com

The thermodynamics of binding also encompass enthalpic and entropic effects. The chelate effect, where a ligand with multiple binding sites forms a more stable complex than multiple ligands with single binding sites, is a key thermodynamic principle applicable to calcein's interactions with metal ions. wikipedia.org

Competitive Chelation Dynamics

In complex biological or environmental systems, calcein's interaction with a target metal ion can be influenced by the presence of other chelating agents. This leads to competitive chelation dynamics, where different ligands compete for the same metal ion.

A well-documented example is the reversible exchange of iron(III) from the Fe(III)CAH complex to other ligands like citrate (B86180) and nitrilotriacetic acid when they are present in large excess. nih.gov This demonstrates that while the calcein-iron complex is very stable, the binding is reversible and subject to competition.

Competition assays are frequently used to determine the relative binding affinities of different chelators. researchgate.net For instance, the ability of a novel chelator to remove iron from a pre-formed ferric calcein complex can be monitored by the recovery of calcein's fluorescence. researchgate.net This approach allows for the quantitative assessment of the chelation strength of the competing ligand.

The dynamics of these competitive interactions are crucial for applications such as chelation therapy, where the goal is to use a therapeutic chelator to remove excess toxic metals from the body. wikipedia.org Understanding how calcein competes with biological ligands for metal ions is essential for interpreting data from cellular and in vivo studies.

Isomeric Considerations and Their Impact on Research Performance

Calcein is typically synthesized as a mixture of isomers. This isomerism arises from the substitution pattern on the fluorescein backbone. The presence of multiple isomers can have a significant impact on the compound's spectroscopic properties and its reactivity, which is a critical consideration for its use in research.

Influence of Isomerism on Spectroscopic Properties

Different isomers of a molecule can exhibit distinct spectroscopic properties, including absorption and fluorescence spectra. numberanalytics.com While specific studies detailing the individual spectroscopic properties of each calcein isomer are not extensively reported in the provided search results, the general principles of isomerism suggest that variations in the molecular structure can lead to differences in the electronic environment of the fluorophore. numberanalytics.com

This can manifest as shifts in the excitation and emission maxima, as well as variations in the quantum yield of fluorescence. For example, research on other fluorescent dyes has shown that structural isomerism can lead to different chemical shifts and coupling patterns in NMR spectroscopy and distinct absorption bands in IR spectroscopy. numberanalytics.com Therefore, the use of a mixture of calcein isomers could result in broadened spectral peaks and an average of the properties of the individual isomers. For high-precision quantitative studies, the use of a single, pure isomer would be preferable to eliminate variability arising from isomeric composition.

Differential Reactivity and Binding Affinities of Isomers

Just as isomerism can affect spectroscopic properties, it can also influence the reactivity and binding affinities of calcein towards metal ions. The precise spatial arrangement of the iminodiacetate chelating groups in different isomers can affect their ability to coordinate with a metal ion.

Studies on other metal complexes have demonstrated that geometric isomerism can play a significant role in cellular uptake and biological activity. nih.gov For example, geometric isomers of a platinum complex showed very different activities in terms of cellular uptake and DNA platination. nih.gov This highlights the potential for calcein isomers to exhibit differential binding affinities for metal ions. Research on related compounds has also indicated that isomers can retain differential metal affinity. rsc.org

The presence of multiple isomers with varying binding constants in a calcein mixture could lead to complex binding equilibria and make the precise quantification of metal ion concentrations challenging. For applications requiring high accuracy and reproducibility, the characterization and use of a single, well-defined isomer would be advantageous.

Chemical and Biophysical Interactions in Research Systems

Interactions with Biological Membranes

The interaction of calcein (B42510) and its derivatives with biological membranes is fundamental to its application in cell-based assays. These interactions govern its entry into cells, its retention, and its potential efflux, all of which are critical parameters in experimental design and data interpretation.

Calcein itself, in its hydrolyzed form, is a hydrophilic molecule and is thus membrane-impermeable. nih.gov To facilitate its entry into live cells, it is chemically modified into an acetoxymethyl (AM) ester form, creating Calcein AM. thermofisher.com This derivative is a non-fluorescent, lipophilic, and electrically neutral compound. aatbio.comsigmaaldrich.com These properties allow Calcein AM to readily permeate the lipid bilayer of the plasma membrane and enter the cytoplasm of cells. thermofisher.comaatbio.comsigmaaldrich.com The modification of carboxylic acids with AM ester groups results in an uncharged molecule that can easily cross cell membranes. thermofisher.com This passive diffusion mechanism is a key feature that enables the loading of a wide variety of eukaryotic cells with the dye. thermofisher.com

Once inside the cell, Calcein AM is subjected to the activity of ubiquitous intracellular esterases. These enzymes hydrolyze the AM ester groups, converting the non-fluorescent Calcein AM back into the highly fluorescent and polyanionic calcein. thermofisher.comcosmobio.co.jp This enzymatic conversion is crucial for two reasons. Firstly, it generates the fluorescent molecule that allows for detection. Secondly, the resulting calcein molecule is hydrophilic and negatively charged, which prevents it from passively diffusing back across the intact plasma membrane. nih.govsigmaaldrich.com This effective trapping of calcein within the cytosol of live cells with active esterases and intact membranes is the basis for its use as a marker of cell viability. thermofisher.comaatbio.com The retention of calcein can last for several hours to days, depending on the cell type and experimental conditions. aatbio.com

The retention of calcein is contingent upon the integrity of the cellular membrane. If the membrane is compromised or damaged, the trapped calcein can leak out of the cell, leading to a loss of fluorescence. abcam.com This characteristic is exploited in membrane integrity studies. For instance, calcein can be encapsulated at high, self-quenching concentrations within liposomes. plos.orgnih.gov Disruption of the liposomal membrane by various agents leads to the release and dilution of calcein into the surrounding buffer, resulting in a measurable increase in fluorescence. plos.orgnih.gov This "calcein leakage assay" is a well-established method to quantify membrane damage. plos.org In cell-based assays, a low spontaneous leakage rate of calcein is desirable for long-term studies, with some reports indicating less than 15% leakage over 4 hours at 37°C. targetmol.com However, some cell types may actively efflux the dye, leading to a shorter retention time. abpbio.com

While passive leakage is a concern, the active transport of calcein and its derivatives out of the cell by ATP-binding cassette (ABC) transporters is a significant phenomenon in certain cell types. Calcein AM is a known substrate for P-glycoprotein (P-gp/ABCB1), a prominent multidrug resistance (MDR) transporter. bauerhartzlab.orgresearchgate.net P-gp can intercept Calcein AM within the plasma membrane and actively extrude it back to the extracellular space, thereby reducing the intracellular accumulation of fluorescent calcein. researchgate.net This interaction forms the basis of assays to screen for P-gp inhibitors, where an increase in intracellular calcein fluorescence indicates inhibition of P-gp activity. bauerhartzlab.orgnih.gov

Calcein is also a substrate for another major ABC transporter, the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.govscirp.org Assays have been developed to measure MRP1-mediated efflux by monitoring the extrusion of calcein from cells. nih.govnih.gov The inhibition of MRP1 leads to the accumulation of calcein within the cells. scirp.org In contrast, the role of another important ABC transporter, ABCG2 (Breast Cancer Resistance Protein), in calcein efflux is less direct. While some studies suggest that certain compounds can inhibit MRP1-mediated calcein transport, they may not affect ABCG2 activity. nih.gov However, flavopiridol, a compound to which ABCG2-overexpressing cells are resistant, has been shown to prevent MRP-mediated calcein efflux. nih.gov The specificity of calcein and its esters as substrates for different ABC transporters is a critical consideration in drug interaction and multidrug resistance studies. plos.org

Interaction with Extracellular Matrix Components

Calcein's utility in biological research extends beyond intracellular viability assays to the study of extracellular matrix (ECM) dynamics, particularly in mineralized tissues like bone. nih.govfrontiersin.org Its ability to interact with specific components of the ECM allows for the visualization and quantification of tissue formation and remodeling processes. kjcls.orgaai.org

Calcein is a fluorescein-iminodiacetic acid complex that functions as a calcium chelator. kjcls.orgubc.ca It binds directly and with high affinity to calcium ions, particularly within calcium phosphate (B84403) crystals such as hydroxyapatite, which is the primary mineral component of bone. nih.govnih.govrsc.org This binding event results in a stable complex that emits a bright green fluorescence under UV light. kjcls.orgubc.ca

This interaction is the basis for a sensitive, semi-quantitative method for measuring in vitro mineralization in bone-forming cell cultures. nih.gov Research has shown that calcein binds to the same mineralized regions in cell monolayers as traditional histological stains like Alizarin Red S and von Kossa. nih.govnih.gov Unlike these colorimetric stains, calcein fluorescence allows for rapid and direct quantification of the mineral content without fixation or the use of radioisotopes, leaving the cell monolayer intact for further analysis. nih.gov The strong binding to calcium phosphate is essential for its use in assays monitoring bone resorption, where the release of fluorescently-labeled mineral can be quantified. rsc.org

The robust binding of calcein to calcium phosphate is widely exploited for in vivo dynamic bone histomorphometry. kjcls.orgnih.govnih.gov In these research models, calcein is administered to a live animal, where it circulates and incorporates into sites of active mineralization. nih.govresearchgate.net As osteoblasts lay down new osteoid that subsequently mineralizes, the calcein is integrated into the newly formed bone matrix at the mineralization front. kjcls.orgresearchgate.net

This process provides a fluorescent timestamp of bone formation. nih.gov By administering calcein at specific time points, researchers can precisely label and measure the amount of new bone formed over a defined period. kjcls.org A common technique involves sequential labeling with two different fluorochromes, such as an initial injection of calcein followed days later by an injection of Alizarin Red S. researchgate.net The distance between the two fluorescent labels, when viewed in a cross-section of the bone, allows for the calculation of the mineral apposition rate (MAR), a key dynamic parameter of bone formation. nih.govresearchgate.net This method has proven invaluable for studying the effects of various pharmaceuticals, cytokines, and genetic modifications on skeletal dynamics in animal models. nih.govnih.gov The calcein label becomes permanently embedded within the cortical bone tissue, providing a lasting record of bone growth at the time of its administration. researchgate.net

Table 2: Use of Calcein in Bone Formation Research Models

| Research Model | Application of Calcein | Key Findings | Reference(s) |

| In Vitro Osteoblast Cultures (e.g., SaOS-2, UMR 106) | Staining and quantification of extracellular matrix mineralization. | Calcein fluorescence correlates well with direct measurements of calcium content and is more sensitive. Binds to the same regions as Alizarin Red S. | nih.gov |

| Juvenile Rat Tibia (In Vivo) | Dynamic labeling to track new bone formation. | A single low-dose injection of calcein becomes embedded into the cortical bone within days, allowing for measurement of the mineralization front's progression. | researchgate.net |

| Mouse Femur (In Vivo) | Assessment of bone formation and remodeling over time (4 vs. 8 weeks). | Confirmed as a useful marker for identifying bone growth, with more intense calcium deposition observed at 8 weeks. | kjcls.org |

| Mouse Calvarial Injection Model (In Vivo) | Labeling active bone formation sites to test the anabolic effects of agents. | Used to measure bone formation rate following local administration of cytokines (e.g., IL-6, oncostatin M). | nih.gov |

| Rat Tibia with Osteoporosis Treatments (In Vivo) | Dynamic histomorphometry to evaluate therapies (PTH, Alendronate). | μCT-based measures of calcein-labeled bone formation correlated with histology, confirming PTH's ability to induce bone formation. | nih.gov |

Methodological Frameworks and Experimental Applications

In Vitro Cellular and Subcellular Research Assays

Calcein (B42510), a fluorescent dye, and its membrane-permeant derivative, Calcein AM, are instrumental in a variety of in vitro research applications. These compounds allow for the detailed investigation of cellular processes, from morphological analysis to intercellular communication.

Cellular Staining for Morphological and Structural Analysis

Calcein AM is widely utilized as a stain for observing the morphology of viable cells. As a non-fluorescent and membrane-permeable molecule, Calcein AM readily enters living cells. biotium.comdojindo.com Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the highly fluorescent and membrane-impermeable calcein. aatbio.com This process effectively traps the fluorescent calcein within the cytoplasm of cells that possess intact membranes and active esterase activity, both hallmarks of cell viability. biotium.comaatbio.com

The resulting bright green fluorescence fills the entire cell, providing a clear outline of the cell's structure and allowing for detailed morphological assessment under a fluorescence microscope. biotium.comresearchgate.net This technique is valuable for examining changes in cell shape, such as the rounding or spreading of cells on different substrates, which can indicate alterations in cellular health or response to stimuli. nih.gov Studies have shown that cell morphology itself can influence calcein fluorescence, with nonadherent or rounded cells sometimes exhibiting greater fluorescence intensity compared to adhered, spread-out cells. nih.govresearchgate.net

Key Features of Calcein AM in Cellular Staining:

| Feature | Description |

| Principle | Non-fluorescent Calcein AM is converted to fluorescent calcein by intracellular esterases in live cells. biotium.comaatbio.com |

| Readout | Intense green fluorescence (Ex/Em: ~494/517 nm) within the cytoplasm of viable cells. biotium.com |

| Application | Visualization of cell boundaries, assessment of cell shape, and analysis of structural integrity. biotium.comresearchgate.net |

| Advantage | Specifically stains live cells, allowing for morphological analysis of viable cell populations. biotium.com |

Membrane Permeabilization Studies in Cellular Systems

The calcein release assay is a robust method for studying membrane permeabilization in cellular and model systems, such as synthetic liposomes. bio-protocol.orgnih.gov This assay leverages the self-quenching property of calcein at high concentrations. bio-protocol.orgnih.gov Vesicles or liposomes are loaded with a high concentration of calcein, causing its fluorescence to be minimal. bio-protocol.org

When the integrity of the membrane is compromised by a permeabilizing agent (e.g., a protein or chemical compound), the entrapped calcein is released into the surrounding buffer. bio-protocol.orgnih.gov This dilution relieves the self-quenching, resulting in a significant increase in fluorescence intensity. bio-protocol.org The rate and extent of this fluorescence increase are directly proportional to the degree of membrane permeabilization. This method has been effectively used to characterize the activity of proteins that disrupt membranes. bio-protocol.orgnih.gov

In cellular systems, calcein AM is often used in conjunction with a dead-cell stain, such as Ethidium Homodimer, to simultaneously assess membrane integrity and cell viability. biotium.comresearchgate.net Live cells with intact membranes retain calcein and exhibit green fluorescence, while cells with compromised membranes lose calcein and are stained by the red-fluorescing dead-cell dye. biotium.comresearchgate.net

Quantification of Labile Metal Ion Pools in Cells

Calcein is a valuable tool for detecting and quantifying the labile iron pool (LIP) and other transition metal ions within cells. nih.gov The fluorescence of calcein is quenched upon chelation of certain metal ions, including iron, cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺). aatbio.comthermofisher.com

The methodology involves loading cells with Calcein AM, which is then converted to fluorescent calcein. The baseline fluorescence is measured, and then a strong, membrane-permeable iron chelator is added to the cells. This chelator sequesters the labile iron that was quenching the calcein fluorescence, resulting in an increase in the fluorescence signal. The magnitude of this fluorescence increase is proportional to the amount of chelatable, labile iron in the cell. nih.gov

Metal Ions Detected by Calcein Fluorescence Quenching:

| Metal Ion | Quenching Effect | Application |

| Iron (Fe²⁺/Fe³⁺) | Strong quenching | Quantification of the cellular labile iron pool. nih.gov |

| Cobalt (Co²⁺) | Strong quenching | Used to quench cytosolic calcein in mitochondrial permeability transition assays. thermofisher.comnih.gov |

| Nickel (Ni²⁺) | Strong quenching | Detection of Ni²⁺ in solution. thermofisher.com |

| Copper (Cu²⁺) | Strong quenching | Detection of Cu²⁺ in solution. thermofisher.com |

| Manganese (Mn²⁺) | Appreciable quenching | Detection of Mn²⁺ in solution. thermofisher.com |

This technique provides a dynamic way to assess the efficacy of chelators in scavenging intracellular iron and to study the transport and regulation of labile iron within cellular compartments. semanticscholar.org

Intracellular pH Measurement Methodologies

While other fluorescent dyes like BCECF are more commonly used for precise ratiometric pH measurements, calcein's fluorescence is also pH-sensitive and can be utilized in certain contexts for monitoring intracellular pH (pHi). nih.govstratech.co.uk The fluorescence intensity of calcein varies with pH, and it can be used to detect significant shifts in cytosolic pH. thermofisher.com

Intracellular pH is a critical parameter that influences numerous cellular functions, including enzyme activity, cell growth, and ion transport. stratech.co.ukaatbio.com Typically, the cytosol is maintained between pH 6.8 and 7.4. stratech.co.ukthermofisher.com Assays using pH-sensitive dyes like calcein can help researchers understand how different treatments or conditions affect this delicate balance. The methodology often involves creating a calibration curve that relates fluorescence intensity to known pH values, allowing for an estimation of pHi in experimental samples.

Assessment of Mitochondrial Permeability Transitions

Calcein AM is a key reagent in assays designed to directly monitor the opening of the mitochondrial permeability transition pore (MPTP). apexbt.comfn-test.comabbkine.com The MPTP is a non-specific channel in the mitochondrial membranes that, when opened, can lead to mitochondrial dysfunction and cell death. apexbt.com

The assay is based on a dual-dye loading and quenching principle:

Loading: Cells are first loaded with Calcein AM, which is hydrolyzed to calcein, causing the entire cell, including the cytoplasm and mitochondria, to fluoresce brightly green. fn-test.comabbkine.com

Quenching: A quenching agent, typically cobalt chloride (CoCl₂), is then added to the cells. Co²⁺ can enter the cytoplasm but not the mitochondria when the MPTP is closed. It quenches the fluorescence of calcein in the cytoplasm, leaving only the mitochondria fluorescing green. fn-test.comabbkine.comantibodies.com

Induction and Detection: An agent known to induce MPTP opening (e.g., Ionomycin, which causes a calcium influx) is introduced. apexbt.comfn-test.com If the MPTP opens, Co²⁺ can then enter the mitochondrial matrix and quench the calcein fluorescence within the mitochondria. apexbt.comabbkine.com

A decrease or disappearance of mitochondrial green fluorescence is a direct indicator of MPTP opening. nih.govapexbt.com This method provides a more direct assessment of MPTP status than assays based solely on mitochondrial membrane potential. abbkine.comantibodies.com

Steps in the Mitochondrial Permeability Transition Pore (MPTP) Assay:

| Step | Procedure | Expected Observation (MPTP Closed) | Expected Observation (MPTP Open) |

| 1. Calcein AM Loading | Incubate cells with Calcein AM. | Entire cell fluoresces green. antibodies.com | Entire cell fluoresces green. antibodies.com |

| 2. Cytosolic Quenching | Add CoCl₂ to the medium. | Cytoplasmic fluorescence is quenched; only mitochondria remain green. antibodies.com | Cytoplasmic fluorescence is quenched; only mitochondria remain green. antibodies.com |

| 3. MPTP Induction | Add an inducing agent (e.g., Ionomycin). | Mitochondria remain fluorescent green. fn-test.com | Mitochondrial green fluorescence decreases or disappears. apexbt.comfn-test.com |

Studies of Intercellular Communication

Calcein is widely used in dye transfer assays to study gap junctional intercellular communication (GJIC). nih.gov Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing the passage of small molecules and ions, including calcein (molecular weight ~622 Da).

In a typical assay, a population of cells (donor cells) is loaded with Calcein AM. nih.gov These fluorescent donor cells are then co-cultured with an unlabeled population of acceptor cells. nih.govnih.gov If functional gap junctions are present between the donor and acceptor cells, the membrane-impermeable calcein will be transferred from the donor cells to the cytoplasm of the adjacent acceptor cells. nih.govresearchgate.net

The extent of GJIC can be quantified by measuring the number of acceptor cells that become fluorescent over time, typically using fluorescence microscopy or flow cytometry. nih.gov To distinguish acceptor cells that have received the dye from the original donor cells, the acceptor cells can be pre-labeled with a different fluorescent dye, such as DiI or a red fluorescent protein. nih.govresearchgate.net This method provides a functional assessment of cell-cell communication and has been used to study the role of connexin proteins in various cell types. researchgate.netgvsu.edu

Extracellular Matrix and Mineralization Research

Calcein is a vital stain for bone and other mineralizing tissues because it binds to calcium, particularly at sites of active mineral deposition. nih.gov This property makes it an excellent tool for studying the formation and development of the extracellular matrix in bone.

In vitro models of osteogenesis, using cell lines like osteoblasts or osteosarcoma cells, are crucial for studying bone formation. A key indicator of osteogenic differentiation is the deposition of a mineralized extracellular matrix, primarily composed of calcium phosphate (B84403) in the form of hydroxyapatite. nih.govresearchgate.net Calcein provides a highly sensitive, semi-quantitative method for measuring this mineralization. nih.gov

When added to the culture medium, Calcein binds directly to the calcium phosphate crystals in the mineralized matrix. nih.gov The amount of bound Calcein, which can be quantified by fluorescence analysis, correlates well with the total mineral content. nih.gov This allows for a direct measurement of the extent of mineralization in monolayer cell cultures. nih.gov Studies have shown that Calcein binds to the same regions of the mineralized matrix as traditional histological stains like Alizarin Red S and von Kossa. nih.govresearchgate.net However, the Calcein method offers several advantages: it is more sensitive than colorimetric calcium assays, can be performed on both fixed and unfixed (live) cell monolayers, and does not require radioisotopes. nih.gov This allows for the potential for continuous monitoring of the mineralization process over time in the same culture. nih.govscientific.net

| Feature | Calcein | Alizarin Red S | von Kossa Stain |

|---|---|---|---|

| Principle | Fluorescent dye binds to calcium in hydroxyapatite crystals. nih.gov | Chelates with calcium ions to form a red-colored complex. nih.gov | Silver ions react with phosphate, and are then reduced to black metallic silver. nih.gov |

| Detection | Fluorescence microscopy or plate reader. nih.gov | Bright-field microscopy (red stain). nih.gov | Bright-field microscopy (black deposits). nih.gov |

| Use on Live Cells | Yes, does not require cell fixation. nih.govnih.gov | No, requires cell fixation. scientific.net | No, requires cell fixation. scientific.net |

| Sensitivity | High; more sensitive than colorimetric assays. nih.gov | Considered the gold standard, but can be affected by pH. nih.gov | Detects phosphate anions, not specific to calcium. |

| Quantification | Direct fluorescence measurement. nih.gov | Dye can be extracted and quantified spectrophotometrically. | Primarily qualitative/semi-quantitative. |

Dynamic bone histomorphometry is used to assess the rate of bone formation over time. This is commonly achieved through a technique known as double fluorochrome labeling. nih.gov In this procedure, an animal is administered two different fluorescent bone-seeking labels at two distinct time points before sacrifice. cloudfront.net Calcein is one of the most frequently used labels for this purpose, often in conjunction with others like Alizarin or tetracycline. nih.gov

The labels are injected, and they incorporate into the bone at sites of active mineralization. cloudfront.net When a bone section is viewed under a fluorescence microscope, two distinct fluorescent lines are visible. The distance between the midpoint of these two lines represents the amount of new mineralized bone formed during the interval between the two injections. cloudfront.net By measuring this distance and dividing it by the time between injections, the Mineral Apposition Rate (MAR) can be calculated. cloudfront.net Other key parameters, such as the Mineralizing Surface per Bone Surface (MS/BS) and the Bone Formation Rate (BFR/BS), can also be determined from these measurements, providing a dynamic picture of bone metabolism. cloudfront.netresearchgate.net

| Parameter | Abbreviation | Definition | Calculation |

|---|---|---|---|

| Mineral Apposition Rate | MAR | The rate at which new mineral is deposited on a bone-forming surface. | Distance between the midpoints of the two Calcein labels divided by the time interval between injections. cloudfront.net |

| Mineralizing Surface | MS/BS | The percentage of the bone surface that is actively mineralizing, as indicated by the presence of a fluorochrome label. cloudfront.net | (Length of single-labeled surface + Length of double-labeled surface) / Total bone surface length. |

| Bone Formation Rate | BFR/BS | The volume of new mineralized bone formed per unit of time per unit of bone surface. cloudfront.net | Calculated as the product of MAR and MS/BS (BFR = MAR × MS/BS). cloudfront.net |

Liposome and Vesicle-Based Research Systems

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are widely used as models for cell membranes and as drug delivery vehicles. nih.gov Calcein is a valuable tool in liposome research due to its properties as a water-soluble, membrane-impermeable fluorescent probe. bio-protocol.org

The entrapment of Calcein within the aqueous core of liposomes is a prerequisite for its use in membrane permeability studies. The goal is to encapsulate the dye at a high concentration, often sufficient to cause its fluorescence to self-quench. nih.gov Several methods have been developed to achieve this.

The thin-film hydration method is a conventional technique where lipids are dissolved in an organic solvent, which is then evaporated to leave a thin lipid film. nih.gov This film is subsequently hydrated with an aqueous solution containing a high concentration of Calcein, leading to the spontaneous formation of multilamellar vesicles encapsulating the dye. nih.gov To create vesicles with a more uniform size, this preparation can be subjected to sonication or extrusion through polycarbonate membranes. researchgate.net

Other methods have been developed to improve encapsulation efficiency. The proliposome method, for example, can achieve extremely high encapsulation of hydrophilic markers like Calcein. researchgate.net Additionally, procedures such as freeze-thaw cycles can be employed to maximize the loading of Calcein into the liposome core. mdpi.com

| Method | Description | Reported Encapsulation Efficiency |

|---|---|---|

| Conventional Thin-Film Hydration | A dried lipid film is hydrated with a Calcein solution, followed by sizing via extrusion. researchgate.net | Lower efficiency for hydrophilic markers. researchgate.net |

| Modified Film Method | An adaptation of the conventional method designed to improve entrapment. researchgate.net | Higher efficiency than the conventional method. researchgate.net |

| Dehydration-Rehydration | Vesicles are prepared and then subjected to a dehydration and subsequent rehydration process, which can enhance trapping. researchgate.net | Slightly enhances trapping in liposomes from the conventional film method. researchgate.net |

| Proliposome Method | Lipids are coated onto a powder carrier, which is then hydrated to form liposomes. | Extremely high encapsulation efficiency reported (>40%). researchgate.net |

The Calcein leakage assay (or release assay) is a classic and powerful technique to study the integrity and permeability of lipid vesicle membranes. nih.gov This assay is used to investigate how various substances, such as proteins, peptides, or nanoparticles, can disrupt a lipid bilayer. nih.govacs.org

The assay relies on the phenomenon of fluorescence self-quenching. Calcein is encapsulated inside liposomes at a very high concentration (e.g., 50-100 mM), where the proximity of the fluorophores to one another causes their fluorescence to be quenched, resulting in a low signal. nih.govbio-protocol.org These Calcein-loaded liposomes are then purified to remove any unencapsulated, free dye from the external solution. bio-protocol.org

When the integrity of the liposomal membrane is compromised by a permeabilizing agent, the encapsulated Calcein leaks out into the much larger volume of the surrounding buffer. nih.gov This dilution relieves the self-quenching, causing a dramatic increase in fluorescence intensity. nih.govbio-protocol.org By monitoring the change in fluorescence over time, researchers can quantify the rate and extent of membrane permeabilization induced by the substance of interest. nih.gov This provides valuable insights into the mechanisms of membrane disruption. researchgate.net

Advanced Research Considerations and Future Perspectives

Methodological Challenges and Optimization Strategies

The use of Calcein (B42510) in fluorescence-based assays requires careful consideration of potential artifacts and the implementation of robust normalization and control methodologies. These practices are essential to mitigate experimental variability and ensure the validity of research findings.

Several factors can introduce artifacts into fluorescence measurements using Calcein, potentially leading to misinterpretation of data. One primary concern is the phenomenon of fluorescence quenching. The fluorescence of Calcein can be significantly diminished by the presence of various divalent and trivalent metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺) at physiological pH. wikipedia.orginterchim.frepfl.ch This quenching effect is exploited in specific assays, such as those measuring the opening of the mitochondrial permeability transition pore, but can be an unwanted artifact in others. wikipedia.orgepfl.ch Furthermore, at high concentrations (typically above 70 mM), Calcein exhibits self-quenching, where the fluorescence intensity decreases as the dye concentration increases. wikipedia.orgepfl.chbio-protocol.org This is a critical consideration in assays where the dye may become highly concentrated, such as in vesicle leakage studies. bio-protocol.org

Photobleaching, the light-induced degradation of the fluorophore, represents another challenge, particularly in long-term imaging experiments. cinc.org This can lead to a time-dependent decrease in signal that is unrelated to the biological process being studied. Researchers have also reported that various exogenous treatments, including peptides and other chemical compounds, can alter Calcein's fluorescence intensity, independent of their effect on cell viability. nih.gov The presence of phenol (B47542) red in cell culture media can also interfere with fluorescence measurements. aatbio.com Additionally, in some cell types, Calcein may be sequestered into intracellular organelles, leading to a non-uniform cytosolic distribution and potential artifacts in measurements. aatbio.com

| Artifact Source | Description | Potential Mitigation Strategy |

| Ion Quenching | Decrease in fluorescence due to interaction with metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺). wikipedia.orginterchim.frepfl.ch | Use of ion chelators in buffers (if compatible with the experiment); awareness of ion concentrations in media and reagents. |

| Self-Quenching | Concentration-dependent decrease in fluorescence at high dye concentrations (>70 mM). wikipedia.orgepfl.chbio-protocol.org | Titrate Calcein AM concentration to the lowest level that provides sufficient signal; ensure uniform dye loading. biotium.com |

| Photobleaching | Light-induced degradation of the fluorophore, causing signal loss over time. cinc.org | Minimize exposure to excitation light; use neutral density filters; acquire images efficiently; use anti-fade reagents where applicable. |

| Chemical Interference | Alteration of fluorescence by experimental compounds or media components like phenol red. nih.govaatbio.com | Run controls to test for direct effects of compounds on Calcein fluorescence; use phenol red-free media for imaging. researchgate.net |

| Cellular Sequestration | Non-uniform dye distribution due to accumulation in organelles. aatbio.com | Visualize dye distribution with fluorescence microscopy to confirm uniform cytosolic staining. aatbio.com |

To account for the inherent variability in Calcein-based assays, robust normalization and control strategies are imperative. It has been demonstrated that the standard practice of direct normalization of experimental values to a single untreated control group can be insufficient. nih.gov This is because experimental treatments can themselves influence the intracellular conversion of Calcein AM or the fluorescence of Calcein, independent of the primary endpoint being measured. nih.gov

A more rigorous approach involves the normalization of cellular fluorescence within each treatment group before making comparisons across groups. nih.gov For instance, a baseline normalization can be performed against the fluorescence of a known number of cells from the same treatment group to establish a reliable fluorescence-per-cell value. nih.gov Another effective strategy is the creation of a standard curve, where fluorescence intensity is plotted against a range of known cell numbers to determine the linear range of the assay for a specific cell type and experimental condition. aatbio.com

The use of appropriate controls is also fundamental. In cytotoxicity assays, this includes wells for "spontaneous release" (containing only target cells in media to measure baseline leakage) and "maximum release" (containing target cells lysed with a detergent like Triton X-100 to determine the total fluorescence). nih.gov For flow cytometry applications, it is crucial to prepare separate control populations of unstained cells, cells stained only with Calcein AM (positive live control), and cells treated to induce death and stained with both Calcein AM and a dead cell indicator like 7-AAD. abcam.com These controls allow for proper gating and compensation, ensuring accurate quantification of live and dead cell populations.

While often used as a passive marker of cell viability, Calcein and its AM ester can interact with and be affected by specific cellular processes, which can complicate data interpretation. A prominent example is its interaction with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). wikipedia.orgnih.govacs.org Calcein AM is an excellent substrate for these efflux pumps. wikipedia.orgionbiosciences.comresearchgate.net In cells that overexpress these transporters, such as many multidrug-resistant cancer cells, Calcein AM is actively extruded from the cell before intracellular esterases can cleave it into the fluorescent Calcein. researchgate.net This results in significantly lower intracellular fluorescence, which could be misinterpreted as low viability. researchgate.net This property, while a confounding factor for viability assays in certain cells, is effectively harnessed in functional assays to measure the activity of these transporters and to screen for potential inhibitor compounds. wikipedia.orgnih.gov

Furthermore, research has shown that Calcein AM itself can exhibit cytotoxic effects against some human tumor cell lines at the low concentrations typically used for staining (0.1-1 µg/ml), even after short exposure times. nih.gov This direct biological effect is dependent on the intracellular trapping of the hydrolyzed Calcein and represents a significant potential interference, particularly in sensitive cell lines. nih.gov Conversely, other studies have reported that Calcein has low cytotoxicity and does not inhibit cellular functions like lymphocyte proliferation or chemotaxis, suggesting that these effects may be cell-type specific. dojindo.com

| Cellular Process | Nature of Interference | Research Implications |

| ABC Transporter Efflux | Calcein AM is actively pumped out of cells by MDR1/Pgp and MRP1 transporters. wikipedia.orgnih.govacs.orgionbiosciences.comresearchgate.net | Can lead to false negatives (low fluorescence) in viability assays of multidrug-resistant cells. researchgate.net This interaction is used as the basis for functional assays of these transporters. wikipedia.org |

| Direct Cytotoxicity | Calcein AM can be toxic to certain tumor cell lines at low concentrations. nih.gov | May confound cytotoxicity or proliferation studies by contributing to cell death, independent of the experimental treatment. |

| Mitochondrial Permeability | Calcein fluorescence quenching by Co²⁺ is used to detect the opening of the mitochondrial permeability transition pore (mPTP). wikipedia.org | This specific application demonstrates that Calcein can be used to probe organelle-specific functions, but also highlights its sensitivity to the intracellular ionic environment. |

Integration into High-Throughput Screening and Automated Research Platforms

Calcein, particularly in its acetoxymethyl ester form (calcein AM), has become an indispensable tool in high-throughput screening (HTS) and automated research platforms. creative-bioarray.comnovusbio.com Its primary application is in the assessment of cell viability and cytotoxicity, which is fundamental in drug discovery and toxicology studies. technologynetworks.comaatbio.com The calcein AM assay is lauded for its simplicity, reliability, and amenability to automation. creative-bioarray.comnovusbio.com

The assay's mechanism relies on the passive diffusion of the non-fluorescent calcein AM into living cells. abcam.comaatbio.com Once inside, intracellular esterases, which are active only in viable cells, cleave the AM groups, converting the molecule into the highly fluorescent and membrane-impermeant calcein. technologynetworks.comabcam.comaatbio.com This process effectively traps the fluorescent calcein within cells that have intact membranes, and the resulting fluorescence intensity is directly proportional to the number of living cells. technologynetworks.comaatbio.combiotium.com This straightforward correlation allows for rapid quantification of cell viability in response to various treatments. novusbio.com

The robustness of the calcein AM assay makes it ideal for automated, multi-well plate formats (e.g., 96, 384, or 1536 wells), enabling the screening of large compound libraries. creative-bioarray.comnih.gov Robotic systems can perform the sequential steps of cell seeding, compound addition, and reagent dispensing, followed by automated fluorescence reading. nih.gov Beyond cytotoxicity, these platforms also utilize calcein AM to study the activity of multidrug resistance proteins, where the extrusion of calcein from the cell is measured as an indicator of transporter function. wikipedia.org

Emerging Research Avenues for Calcein-Based Probes

Novel Sensing Platform Development (e.g., Humidity Sensing)

Emerging research is expanding the utility of calcein beyond biological applications into the realm of novel sensing platforms. One such innovative application is in the development of fluorescent humidity sensors. chemistryviews.org These sensors leverage the sensitivity of calcein's fluorescence to its local environment. By incorporating calcein into materials that respond to changes in humidity, such as certain polymers or photonic crystals, it is possible to create a system where the fluorescence output is directly correlated with the ambient moisture level. chemistryviews.org

For instance, a humidity sensor can be designed where calcein is embedded within a material that swells in the presence of water. chemistryviews.org This swelling alters the photonic environment around the calcein molecules, leading to a measurable change in their fluorescence emission. chemistryviews.org This approach can be engineered to either turn fluorescence "on" or "off" at specific relative humidity thresholds, offering a dynamic and reversible sensing mechanism. chemistryviews.org Such sensors hold promise for applications in environmental monitoring and in industries where precise humidity control is critical.

Advancements in Real-Time Monitoring of Biological Processes

Calcein-based probes are at the forefront of advancements in the real-time monitoring of dynamic cellular processes. abcam.com A prominent example is the use of calcein to study the mitochondrial permeability transition pore (mPTP), a critical event in programmed cell death. pasteur.frunipd.itnih.gov This technique allows for the direct visualization of mPTP opening in intact cells. unipd.itnih.gov

The assay involves loading cells with calcein AM, which accumulates in all cellular compartments, including the mitochondria. thermofisher.com To isolate the mitochondrial signal, a quenching agent, such as cobalt chloride (CoCl₂), is introduced into the cytosol. nih.govthermofisher.com Co²⁺ quenches the fluorescence of cytosolic calcein but cannot cross the intact inner mitochondrial membrane. nih.gov Upon induction of mPTP opening, the pore allows for the entry of Co²⁺ into the mitochondrial matrix, which then quenches the mitochondrial calcein fluorescence. nih.govthermofisher.com This decrease in fluorescence provides a direct and real-time readout of mPTP opening. unipd.itnih.gov This method, and others like it, underscore the evolving capability of calcein-based probes to provide nuanced insights into complex biological events as they unfold.

Q & A

Basic: How do I optimize Calcein AM concentration for cell viability assays across different cell types?

Methodological Answer:

Calcein AM concentration must be empirically determined for each cell type due to variations in esterase activity and membrane permeability. Prepare stock solutions (e.g., 1–10 mM in DMSO) and dilute in assay buffer to working concentrations (typically 0.1–5 µM). Use Table 1 from experimental protocols ( ) to calculate volumes for dilution. Validate via fluorescence microplate readers or flow cytometry, comparing live/dead controls. For low-viability cells, increase Calcein AM concentration or incubation time, but avoid overloading to prevent cytotoxicity .

Basic: How should researchers account for isomer variability in Calcein mixtures during experimental design?

Methodological Answer:

Calcein’s isomer mixture may exhibit batch-dependent fluorescence properties. Characterize each batch using HPLC or mass spectrometry to confirm isomer ratios ( ). For quantitative studies (e.g., calcium titration), standardize protocols with a single batch. In cell-based assays, validate reproducibility across multiple batches by comparing fluorescence intensity and retention times .

Basic: What controls are essential for validating Calcein-based cell viability assays?

Methodological Answer:

Include:

- Positive controls : Untreated live cells to establish baseline fluorescence.

- Negative controls : Cells with induced death (e.g., ethanol/formaldehyde fixation) to confirm Calcein exclusion.

- Technical controls : Dye-free wells to assess autofluorescence.

Use triplicates and normalize data to positive controls. For dynamic assays (e.g., time-lapse imaging), include protease inhibitors to prevent dye leakage ( ).

Advanced: How can spectral overlap be minimized when co-staining with Calcein and other fluorophores?

Methodological Answer:

Refer to Table 2 ( ) for excitation/emission spectra (e.g., Calcein Green: Ex 501 nm/Em 521 nm; Calcein Red: Ex 562 nm/Em 576 nm). Avoid overlap with GFP (Ex 488 nm/Em 509 nm) or propidium iodide (Ex 535 nm/Em 617 nm). Use spectral unmixing () or sequential imaging with narrow-band filters. For multiplex assays, validate dye compatibility using single-stained controls and computational tools like CellProfiler ( ).

Advanced: What experimental designs resolve contradictory data in calcein-based membrane disruption assays?

Methodological Answer:

Contradictions may arise from kinetic differences in dye leakage (e.g., instantaneous vs. gradual release). Conduct time-course experiments () with liposomes or cells preloaded with Calcein. Measure fluorescence recovery after quenching or use flow cytometry to distinguish partial vs. complete membrane permeabilization. Normalize data to positive controls (e.g., 50% calcein release for synuclein oligomers) and validate with orthogonal methods like electron microscopy .

Advanced: How can depth-dependent artifacts in calcein imaging (e.g., retinal studies) be corrected?

Methodological Answer:

In tissues like the retina, photopigment absorption distorts Calcein signals at deeper layers. Apply depth-correction algorithms using mean attenuation constants (e.g., 1780 µm length constant in ). Simulate diffusion with 3D models ( ) and validate via iontophoretic dye ejection. For saturation artifacts ( ), use detector thresholds (e.g., 11.5-bit) and scaling factors to linearize responses .

Advanced: What computational approaches integrate calcein diffusion data into spatial models of extracellular space (ECS)?

Methodological Answer:

Combine experimental iontophoretic dye ejection with finite-element modeling ( ). Input ECS α values (volume fractions) for each tissue layer (e.g., IPL, ONL) and adjust interstitial diffusion coefficients (Di) to match empirical data. Use software like COMSOL for 3D simulations. Validate by comparing model-predicted vs. observed dye redistribution timescales .

Advanced: How do isomer ratios impact fluorescence quantification in long-term tracking studies (e.g., gastropod growth)?

Methodological Answer:

Isomer ratios affect signal stability and photobleaching rates. For longitudinal studies (e.g., shell growth in gastropods, ), pre-screen batches for isomer consistency via fluorescence lifetime imaging (FLIM). Use low concentrations (≤1 µM) to minimize toxicity and fix samples to stabilize signals. For in vivo tracking, pair Calcein with non-overlapping probes (e.g., NucBlue) and apply bleach correction algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.